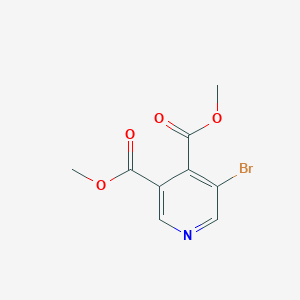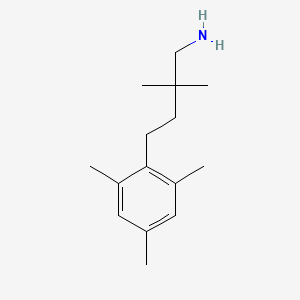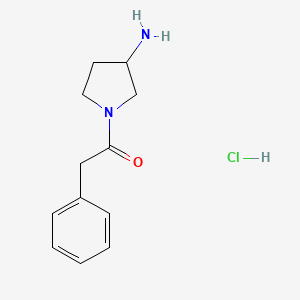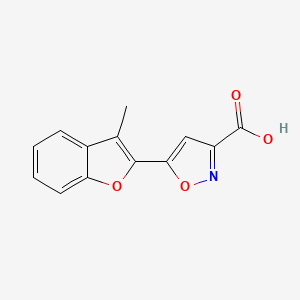
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. Benzofuran is known for its wide range of biological activities, while isoxazole is recognized for its therapeutic potential. The fusion of these two moieties in a single molecule can lead to unique chemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions or via the dehydrative cyclization of o-hydroxybenzyl ketones.
Formation of Isoxazole Moiety: Isoxazole rings can be synthesized using various methods, including the reaction of nitrile oxides with alkynes or alkenes.
Coupling of Benzofuran and Isoxazole: The final step involves coupling the benzofuran and isoxazole moieties, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the benzofuran moiety.
Substitution: The compound can undergo substitution reactions, particularly at positions on the benzofuran or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and selectivity for its targets. Together, these structural features contribute to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen have similar benzofuran structures and are used in the treatment of skin diseases.
Isoxazole Derivatives: Compounds like 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole are known for their COX-1 inhibitory activity and potential therapeutic applications.
Uniqueness
5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid is unique due to the combination of benzofuran and isoxazole moieties in a single molecule. This fusion can lead to enhanced biological activity and selectivity, making it a promising candidate for drug development and other scientific research applications .
Eigenschaften
Molekularformel |
C13H9NO4 |
|---|---|
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
5-(3-methyl-1-benzofuran-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H9NO4/c1-7-8-4-2-3-5-10(8)17-12(7)11-6-9(13(15)16)14-18-11/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
ZMRZJDDOICBDKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C12)C3=CC(=NO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B15320818.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)


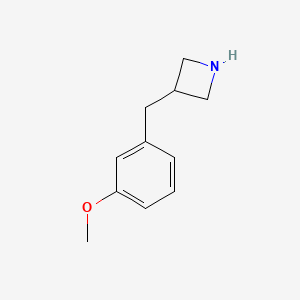
![1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15320842.png)
![4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis](/img/structure/B15320847.png)
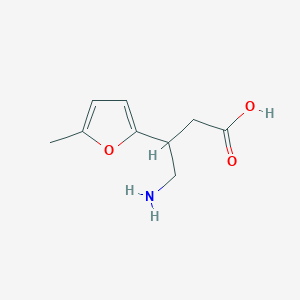

![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)
